molecular formula C21H24N2O5 B4767374 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide

3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide

Cat. No. B4767374
M. Wt: 384.4 g/mol
InChI Key: DDTPYTGPXHAFJI-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide, also known as MPN, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. MPN belongs to the class of acrylamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell growth. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and analgesic properties. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of HDACs. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess analgesic properties by inhibiting the activity of voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its high yield and purity, and its potent cytotoxicity against a variety of cancer cell lines. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on 3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide, including the development of more potent and selective analogs, the investigation of its potential as a combination therapy with other anticancer agents, and the evaluation of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and neuropathic pain. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its potential toxicity to normal cells.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential applications in the treatment of cancer, inflammation, and pain. Its potent cytotoxicity, anti-inflammatory activity, and analgesic properties make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity to normal cells.

Scientific Research Applications

3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in vitro.

properties

IUPAC Name

(E)-3-(3-methoxy-4-pentoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-3-4-5-13-28-19-11-9-16(14-20(19)27-2)10-12-21(24)22-17-7-6-8-18(15-17)23(25)26/h6-12,14-15H,3-5,13H2,1-2H3,(H,22,24)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTPYTGPXHAFJI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.